Antioxidant agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

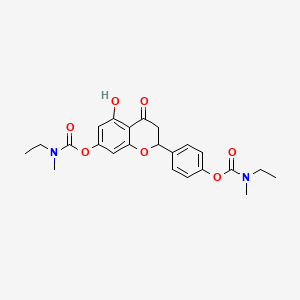

Molecular Formula |

C23H26N2O7 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C23H26N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-12,19,26H,5-6,13H2,1-4H3 |

InChI Key |

KNWDCQYJQCVXHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the glucosinolate glucoraphanin, found in high concentrations in cruciferous vegetables such as broccoli and broccoli sprouts. Recognized as a potent indirect antioxidant, SFN's primary mechanism of action revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, a master regulator of the cellular antioxidant and detoxification response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning SFN's bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of Nrf2.

Sulforaphane's potent activity stems from its ability to disrupt this Keap1-mediated repression. As an electrophile, SFN reacts with specific, highly reactive cysteine residues on the Keap1 protein. This covalent modification induces a conformational change in Keap1, impairing its ability to function as an E3 ligase substrate adaptor for Nrf2.[1] Consequently, the ubiquitination and degradation of Nrf2 are inhibited.

This allows newly synthesized Nrf2 to accumulate in the cytoplasm and translocate to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[2] This binding event initiates the transcription of a broad array of over 200 cytoprotective genes, including Phase II detoxification enzymes and antioxidant proteins.[3]

Key Nrf2 target genes induced by sulforaphane include:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A critical enzyme in the detoxification of quinones and other electrophilic compounds.[4][5]

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[4]

-

Glutathione S-transferases (GSTs): A family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.[6]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell.

By upregulating these and other protective genes, sulforaphane enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify carcinogens and other xenobiotics, and maintain redox homeostasis. This indirect antioxidant mechanism distinguishes SFN from direct antioxidants (e.g., vitamins C and E) that stoichiometrically scavenge free radicals.

Additional Mechanisms of Action

Beyond the canonical Nrf2 pathway, sulforaphane has been shown to exert its effects through several other mechanisms:

-

Anti-inflammatory Effects: SFN can suppress the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

-

Epigenetic Modulation: Sulforaphane acts as a histone deacetylase (HDAC) inhibitor, which can lead to changes in chromatin structure and the expression of various genes, including tumor suppressor genes.

-

Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, SFN has been shown to induce programmed cell death (apoptosis) and arrest the cell cycle, thereby inhibiting tumor growth.

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of sulforaphane from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Sulforaphane in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | MTT | ~15 | 48 | [8] |

| MCF-7 | Breast Cancer | MTT | ~15 | 48 | [8] |

| PC-3 | Prostate Cancer | MTT | 26.98 ± 3.07 | 48 | [9] |

| A549 | Lung Cancer | MTT | 37.96 ± 12.67 | 48 | [9] |

| HeLa | Cervical Cancer | MTT | 27.46 ± 1.46 | 48 | [9] |

| HCT116 | Colon Cancer | MTT | 27.01 ± 6.67 | 48 | [9] |

| HepG2 | Liver Cancer | MTT | 38.22 ± 7.12 | 48 | [9] |

| SKM-1 | Leukemia | MTT | 7.0 - 8.0 | Not Specified | [10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Summary of Dosages Used in Human Clinical Trials

| Condition Studied | Dosage | Duration | Key Outcome | Reference(s) |

| Type 2 Diabetes | 112.5-225 µmol SFN daily | 4 weeks | Reduced lipid peroxidation | [6][11] |

| Former Smokers | 95 µmol SFN daily | 12 months | Significantly reduced Ki-67 index in bronchial tissue | [12] |

| Prostate Cancer | 60 mg SFN daily | Not Specified | Investigated PSA levels | [3] |

| General Health | 10-40 mg SFN daily | Up to 6 months | General beneficial outcomes | [3] |

| Pancreatic Cancer | 90 mg SFN + 180 mg Glucoraphanin daily | 6 months | Lower mean death rate compared to placebo | [13] |

| Autism Spectrum Disorder | 50-150 µmol SFN daily | 18 weeks | Improved social responsiveness scores | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of sulforaphane are provided below.

Protocol 1: Western Blot for Nrf2 Nuclear Translocation

This protocol allows for the detection of increased Nrf2 protein levels in the nucleus following treatment with sulforaphane.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, HaCaT) at a suitable density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of sulforaphane or vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours).

2. Nuclear and Cytoplasmic Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Collect cells by scraping and centrifuge at 1000 rpm for 5 minutes at 4°C.

-

Resuspend the cell pellet in 5 pellet volumes of cytoplasmic extraction buffer (e.g., 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% v/v NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6) and incubate on ice for 3 minutes.

-

Centrifuge at 1000-1500 rpm for 4 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Wash the remaining nuclear pellet with 100 µL of cytoplasmic extraction buffer without detergent.

-

Resuspend the nuclear pellet in 2 pellet volumes of nuclear extraction buffer (e.g., 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% v/v glycerol, 1 mM PMSF, pH 8.0).

-

Vortex vigorously and incubate on ice for 10 minutes with periodic vortexing.

-

Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant contains the nuclear fraction.

3. Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Incubate with loading control primary antibodies (e.g., GAPDH or β-actin for cytoplasmic fraction, Histone H3 or Lamin B1 for nuclear fraction) to ensure equal loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol quantifies the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1) in response to sulforaphane treatment.

1. Cell Culture and Treatment:

-

Treat cells with sulforaphane as described in Protocol 1 for a suitable duration (e.g., 6, 12, or 24 hours).

2. RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.

3. qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest (NQO1, HMOX1), and a reference gene (e.g., GAPDH, ACTB), and cDNA template.

-

Primer Design Considerations:

-

Pipette the master mix into a 96-well or 384-well qPCR plate.

-

Add diluted cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.

4. qPCR Cycling and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR cycler. A typical two-step protocol includes an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Protocol 3: Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of AREs.[1][15][16]

1. Cell Line and Plasmids:

-

Use a cell line stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE cells) or transiently transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Cell Culture and Treatment:

-

Plate the reporter cells in a white, clear-bottom 96-well plate.

-

Treat cells with various concentrations of sulforaphane or a positive control (e.g., tert-butylhydroquinone) for a specified time (e.g., 12-24 hours).

3. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the firefly luciferase activity (luminescence) using a luminometer.

-

If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Express the results as fold induction over the vehicle-treated control cells.

Protocol 4: Mass Spectrometry for Keap1 Cysteine Modification

This protocol is used to identify the specific cysteine residues on the Keap1 protein that are modified by sulforaphane.[17]

1. In Vitro Reaction:

-

Incubate purified recombinant Keap1 protein with sulforaphane at various molar ratios (e.g., 1:1, 1:5, 1:10) in a suitable buffer (e.g., Tris buffer, pH 7.4) for a defined period (e.g., 2 hours) at 37°C.

2. Sample Preparation for Mass Spectrometry:

-

Important Note: To preserve the reversible sulforaphane-cysteine adducts, it is critical to omit the use of alkylating agents like iodoacetamide in the sample preparation, which can otherwise displace the bound sulforaphane.[17]

-

Reduce the protein with DTT and then remove excess DTT.

-

Digest the Keap1-sulforaphane adduct with trypsin at 37°C for 1.5 hours.

3. LC-MS/MS Analysis:

-

Analyze the resulting tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will identify peptides and their post-translational modifications. A mass shift corresponding to the addition of a sulforaphane molecule on a cysteine-containing peptide indicates a modification site.

4. Data Analysis:

-

Use database search software (e.g., Mascot, Sequest) to identify the peptides and pinpoint the specific cysteine residues that have been modified by sulforaphane based on the observed mass shifts in the MS/MS spectra.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Sulforaphane-mediated activation of the Nrf2 pathway.

Caption: Workflow for Nrf2 nuclear translocation analysis.

Caption: Workflow for qPCR analysis of Nrf2 target genes.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 3. What is Sulforaphane? Benefits, Dosage, and Risks [vitality-pro.com]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 11. Efficacy and tolerability of sulforaphane in the therapeutic management of cancers: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idtdna.com [idtdna.com]

- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Free Radical Scavenging Properties of N-Acetylcysteine (NAC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a potent antioxidant with a long history of clinical use, primarily as a mucolytic agent and an antidote for acetaminophen poisoning.[1][2] Its therapeutic efficacy in a wide range of oxidative stress-related disorders stems from its multifaceted mechanisms of action as a free radical scavenger.[3][4] This technical guide provides a comprehensive overview of the core free radical scavenging properties of NAC, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of its key mechanistic pathways.

Core Mechanisms of Antioxidant Action

NAC exerts its antioxidant effects through several interconnected mechanisms. It is not merely a direct scavenger but also a crucial precursor for the synthesis of one of the most important endogenous antioxidants, glutathione (GSH).[5][6]

-

Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl (-SH) group in NAC can directly interact with and neutralize various free radicals.[7] It is a particularly effective scavenger of the highly damaging hydroxyl radical (•OH) and hypochlorous acid (HOCl).[8] While its direct reaction with hydrogen peroxide (H₂O₂) is slow and its reaction with the superoxide radical (O₂•−) is considered inefficient, these direct interactions contribute to its overall protective capacity.[8][9]

-

Glutathione (GSH) Precursor: This is the principal indirect mechanism of NAC's antioxidant activity.[1][6] NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting substrate for the synthesis of GSH.[4][6] By replenishing intracellular GSH levels, NAC enhances the body's capacity to detoxify a wide array of reactive oxygen species and electrophilic compounds.[1][5]

-

Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins. This action is not only the basis for its mucolytic effects (by breaking down disulfide cross-links in mucoproteins) but also contributes to its antioxidant role by restoring the function of proteins that have been oxidatively damaged.[5][10]

-

Modulation of Signaling Pathways: NAC influences redox-sensitive signaling pathways involved in inflammation and the cellular stress response. It has been shown to modulate pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the Nrf2-ARE pathway, leading to the suppression of pro-inflammatory cytokines and the upregulation of antioxidant defense genes.[3][4][11]

Quantitative Data: Free Radical Scavenging Activity

The efficacy of an antioxidant is quantified by its ability to neutralize specific free radicals, often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or as a percentage of scavenging at a given concentration.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

| Concentration | Scavenging Activity (%) of NAC | Scavenging Activity (%) of NACA* | Reference Compound |

| 25 µg/mL | 21.8% | 25.9% | α-tocopherol showed higher DPPH scavenging abilities than both NAC and NACA.[12][13] |

| 75 µg/mL | 56.5% | 88.2% | |

| 10 mM | ~40% (approx. value from graph) | - | Rutin (50µM) showed ~95% inhibition.[14] |

*NACA (N-acetylcysteine amide) is a derivative of NAC and is often used for comparative purposes.[12][13][15]

Table 2: Scavenging Activity Against Other Reactive Species

| Reactive Species | Efficacy / Rate Constant | Notes |

| Hydroxyl Radical (•OH) | Rate constant: 1.36 x 10¹⁰ M⁻¹s⁻¹ | NAC is a powerful scavenger of the hydroxyl radical.[8][10] |

| Hydrogen Peroxide (H₂O₂) | Reacts slowly; scavenging is concentration-dependent. | At lower concentrations, NAC is a better H₂O₂ scavenger than its derivative NACA, while the reverse is true at higher concentrations.[12][13] |

| Superoxide Radical (O₂•−) | Rate constant: 68 M⁻¹s⁻¹ | The reaction is slow, and no reaction could be detected within the limits of some assay procedures.[8][16] |

| Hypochlorous Acid (HOCl) | Powerful scavenger | Low concentrations of NAC can protect α1-antiproteinase from inactivation by HOCl.[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the general procedure for determining the DPPH radical scavenging activity of NAC.[17][18]

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 24 mg/100 mL): Dissolve 24 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in the dark at 4°C.

-

DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol or ethanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be freshly prepared.[17]

-

Test Sample Preparation: Prepare a stock solution of NAC in a suitable solvent (e.g., water or buffer). Create a series of dilutions from this stock to determine the concentration-response curve.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

Pipette 100 µL of each NAC dilution (or positive control) into the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to each well.

-

Prepare a blank control containing 100 µL of the solvent and 100 µL of the DPPH working solution.

-

Prepare a sample blank for each concentration to correct for any color from the sample itself, containing 100 µL of the sample dilution and 100 µL of methanol/ethanol.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of all wells at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control = Absorbance of the blank control

-

A_sample = Absorbance of the test sample (corrected for the sample blank if necessary)

-

-

Plot the % scavenging against the concentration of NAC to determine the IC50 value.

-

ABTS Radical Scavenging Assay Protocol

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[19][20]

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix these two solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.[19]

-

ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Sample and Control Preparation: Prepare serial dilutions of NAC and a positive control (e.g., ascorbic acid) as described for the DPPH assay.

-

-

Assay Procedure:

-

Pipette 100 µL of the ABTS•+ working solution into the wells of a 96-well microplate.

-

Add 100 µL of each NAC dilution (or positive control) to the wells.

-

Incubate the plate at room temperature for approximately 6-7 minutes.[19]

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

Visualized Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms and experimental logic related to NAC's antioxidant properties.

References

- 1. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. The antioxidant action of N-acetylcysteine: its reaction with hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 12. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. The reaction of superoxide radical with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DPPH Radical Scavenging Assay [mdpi.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of N-acetylcysteine (Antioxidant Agent-2)

This technical guide provides a comprehensive overview of the synthesis, characterization, and in vitro antioxidant activity assessment of N-acetylcysteine (NAC), a model thiol-containing antioxidant compound. The methodologies and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.

Synthesis of N-acetylcysteine

N-acetylcysteine is synthesized via the acetylation of the amino group of L-cysteine. A common and straightforward method involves the use of acetic anhydride as the acetylating agent in a suitable solvent system.

Experimental Protocol: Synthesis of N-acetylcysteine

-

Dissolution: Suspend L-cysteine (1.0 eq) in a flask containing deionized water.

-

Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C with constant stirring.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cold suspension over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 2 hours.

-

Precipitation: After 2 hours, a white precipitate of N-acetylcysteine will have formed.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from hot water to obtain pure N-acetylcysteine.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Synthesis workflow for N-acetylcysteine.

Physicochemical Characterization

The identity and purity of the synthesized N-acetylcysteine are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: ¹H NMR Spectroscopic Data for N-acetylcysteine (Solvent: D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.52 | dd | 1H | α-CH |

| 3.05 | dd | 1H | β-CH₂ |

| 2.90 | dd | 1H | β-CH₂ |

| 2.08 | s | 3H | -COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for N-acetylcysteine (Solvent: D₂O, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | -COOH |

| 172.8 | -C=O (amide) |

| 54.2 | α-CH |

| 25.5 | β-CH₂ |

| 21.9 | -CH₃ |

Table 3: Mass Spectrometry Data for N-acetylcysteine

| Technique | Mode | Calculated m/z | Observed m/z |

| ESI-MS | Negative | [M-H]⁻ 162.03 | 162.03 |

| ESI-MS | Positive | [M+H]⁺ 164.05 | 164.05 |

Table 4: HPLC Purity Analysis Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~3.5 min |

| Purity | >99% |

In Vitro Antioxidant Activity Assessment

The antioxidant capacity of N-acetylcysteine is evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of N-acetylcysteine in methanol and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each N-acetylcysteine dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

Preparation of ABTS Radical Cation (ABTS•⁺): Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a stock solution of N-acetylcysteine in ethanol and create a series of dilutions.

-

Reaction: Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of each N-acetylcysteine dilution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•⁺ solution without the sample.

Caption: General workflow for in vitro antioxidant assays.

Mechanism of Action: Glutathione Synthesis Pathway

N-acetylcysteine exerts its primary antioxidant effect by serving as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Caption: Role of NAC as a precursor in the glutathione synthesis pathway.

An In-depth Technical Guide on the Core Structure-Activity Relationship of Quercetin as a Model "Antioxidant Agent-2"

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quercetin, a prominent dietary flavonoid, serves as an exemplary "Antioxidant Agent-2" to illustrate the critical relationship between chemical structure and antioxidant efficacy.[1][2][3] This technical guide provides a comprehensive analysis of Quercetin's structure-activity relationship (SAR), detailing the molecular features that govern its potent free radical scavenging and cytoprotective properties. We present quantitative data from key antioxidant assays, outline detailed experimental protocols, and visualize the primary signaling pathway modulated by Quercetin, the Nrf2-ARE pathway, to offer a thorough resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure of Quercetin

Quercetin (IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) is a flavonoid belonging to the flavonol subclass.[3][4] Its structure is characterized by a C6-C3-C6 backbone, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C).[5]

Chemical Formula: C₁₅H₁₀O₇[4] Molar Mass: 302.236 g/mol [4] CAS Number: 117-39-5[4]

Figure 1: Chemical Structure of Quercetin

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant capacity of Quercetin is not an arbitrary property but is intrinsically linked to specific structural motifs within its flavonoid backbone. The key features governing its activity are:

-

The Catechol Group in the B-ring: The ortho-dihydroxy (catechol) arrangement on the B-ring (at the 3' and 4' positions) is a primary determinant of Quercetin's high antioxidant activity.[1][6] This configuration is ideal for donating hydrogen atoms and stabilizing the resultant phenoxyl radical through the formation of an intramolecular hydrogen bond and delocalization of the unpaired electron.

-

The 2,3-Double Bond in the C-ring: The double bond between carbons 2 and 3, in conjugation with the 4-oxo group, facilitates electron delocalization across the flavonoid system. This extended conjugation enhances the stability of the radical formed after hydrogen donation, making Quercetin a more potent antioxidant.[1]

-

Hydroxyl Groups at Positions 3 and 5: The hydroxyl group at the 3-position (in the C-ring) and the 5-position (in the A-ring) also contribute significantly to the overall antioxidant capacity.[1][7] Methylation of these hydroxyl groups has been shown to considerably reduce antioxidant activity.[7]

Alterations to these key structural features, such as the glycosylation or methylation of the hydroxyl groups, can modulate the antioxidant activity of the resulting Quercetin derivatives.[7][8]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of Quercetin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.[9]

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Quercetin | 5.5 µM | [10] |

| DPPH Radical Scavenging | Quercetin | 15.9 µg/mL | [11] |

| DPPH Radical Scavenging | Quercetin | 36.30 µg/mL | [12] |

| H₂O₂ Scavenging | Quercetin | 36.22 µg/mL | [13] |

| ABTS Radical Scavenging | Quercetin | 48.0 µM | [9] |

Table 1: Summary of IC50 values for Quercetin in various antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[13][14]

Principle: DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm.[14] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow and a decrease in absorbance.[13][14] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Quercetin (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the Quercetin stock solution to obtain a range of concentrations (e.g., 10-100 µg/mL).[13]

-

In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 1.5 mL) to different concentrations of the Quercetin solution (e.g., 1 mL).[13]

-

A control sample is prepared by mixing the DPPH solution with the solvent used to dissolve the Quercetin.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13][15]

-

-

Measurement and Calculation:

-

After incubation, the absorbance of each solution is measured at 517 nm using a spectrophotometer.[14][15]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:[13] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Quercetin and calculating the concentration required for 50% inhibition.[9]

-

Core Signaling Pathway and Visualizations

Quercetin exerts its protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response.[16][17] The most well-characterized of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[16][18][19][20]

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[21] Oxidative or electrophilic stress, or the presence of Nrf2 activators like Quercetin, leads to the dissociation of Nrf2 from Keap1.[19] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[16][20] This leads to the transcription and translation of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's endogenous antioxidant defenses.[18][19]

Caption: Nrf2-ARE signaling pathway activated by Quercetin.

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like Quercetin.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quercetin [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. mdpi.com [mdpi.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nehu.ac.in [nehu.ac.in]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. 2.3. DPPH Free-Radical Scavenging Activity of Quercetin [bio-protocol.org]

- 16. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quercetin ameliorates learning and memory via the Nrf2-ARE signaling pathway in d-galactose-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. mdpi.com [mdpi.com]

- 21. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

N-acetylcysteine as a Therapeutic Agent: An In-depth Technical Guide to its Core Mechanisms and Targets

For Researchers, Scientists, and Drug Development Professionals

N-acetylcysteine (NAC) is a well-established compound with a robust safety profile, initially recognized for its mucolytic properties and as an antidote for acetaminophen overdose.[1][2] Its therapeutic potential has since expanded significantly, with a growing body of research highlighting its efficacy in a multitude of disorders characterized by oxidative stress and inflammation.[1] This guide provides a comprehensive overview of NAC's mechanisms of action, potential therapeutic targets, quantitative data from clinical studies, and detailed experimental protocols.

NAC is a precursor to the amino acid L-cysteine and, consequently, a key substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3][4] Its therapeutic effects are largely attributed to its ability to replenish intracellular GSH levels, directly scavenge reactive oxygen species (ROS), and modulate inflammatory and glutamatergic pathways.[5][6]

Core Mechanisms of Action and Therapeutic Targets

N-acetylcysteine's therapeutic utility stems from its multifaceted mechanisms of action, which include antioxidant, anti-inflammatory, and neuromodulatory effects.

1. Antioxidant Properties:

-

Glutathione Precursor: NAC's primary antioxidant role is to provide L-cysteine, the rate-limiting substrate for the synthesis of glutathione.[3][4] Depleted GSH levels are associated with a range of pathologies, and by restoring these levels, NAC enhances the cell's capacity to neutralize ROS.[7]

-

Direct ROS Scavenging: The thiol group in NAC can directly scavenge free radicals, although its primary antioxidant effect is considered to be through GSH replenishment.[7]

2. Anti-inflammatory Effects:

-

NF-κB Inhibition: NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] This inhibition helps to dampen the inflammatory cascade in various diseases.[8]

-

Cytokine Modulation: By suppressing NF-κB, NAC leads to a reduction in the production and release of inflammatory cytokines, which are implicated in the pathophysiology of chronic inflammatory conditions.[1][8]

3. Modulation of Glutamatergic Neurotransmission:

-

Cystine-Glutamate Antiporter: NAC can modulate the cystine-glutamate antiporter, leading to a decrease in synaptic glutamate levels.[9] This mechanism is particularly relevant for its potential application in psychiatric and neurodegenerative disorders where glutamatergic dysregulation is a key feature.[10][11]

4. Mucolytic Action:

-

Disulfide Bond Cleavage: NAC's free sulfhydryl group can cleave disulfide bonds in mucoproteins, reducing the viscosity of mucus in the respiratory tract.[8][12] This is the basis for its use in respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1][12]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and clinical efficacy of N-acetylcysteine.

Table 1: Pharmacokinetic Properties of N-acetylcysteine (NAC)

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | 6-10%[12] | ~100%[12] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours[13] | Not Applicable |

| Elimination Half-life | 5.6 hours (adults)[12] | 5.6 hours[13] |

| Metabolism | Extensive first-pass metabolism in the gut wall and liver.[12] | Bypasses first-pass metabolism.[12] |

| Excretion | 22-30% via urine.[12] | Primarily renal.[13] |

Table 2: Clinical Efficacy of N-acetylcysteine (NAC) in Chronic Obstructive Pulmonary Disease (COPD)

| Dosage | Outcome | Study Finding |

| 600 mg/day | Prevention of Exacerbations | Sufficient for patients with chronic bronchitis without airway obstruction.[14] |

| ≥1200 mg/day | Prevention of Exacerbations | Recommended for patients with COPD and documented airway obstruction.[14] A meta-analysis showed a significant reduction in exacerbations at this dose.[15] |

| 1200 mg/day | Reduction of Inflammatory Markers | Superior to 600 mg/day in normalizing C-reactive protein (CRP) levels.[16][17] |

| 1800 mg/day | Clinical Benefit | A study was prematurely terminated due to a lack of clinical benefit at this dose.[18] |

Table 3: Effect of N-acetylcysteine (NAC) on Inflammatory Biomarkers

| Biomarker | Condition | Dosage | Result |

| C-reactive protein (CRP) | COPD Exacerbation | 1200 mg/day | 90% of patients achieved normalized CRP levels compared to 19% in the placebo group.[16][17] |

| Interleukin-8 (IL-8) | COPD Exacerbation | 1200 mg/day | More efficacious in reducing IL-8 levels compared to 600 mg/day.[16][17] |

| Tumor Necrosis Factor-alpha (TNF-α) | Sepsis (animal model) | Not specified | Reduced levels of TNF-α.[8] |

| Interleukin-6 (IL-6) | Sepsis (animal model) | Not specified | Reduced levels of IL-6.[8] |

| Interleukin-1β (IL-1β) | LPS-treated macrophages | Not specified | Reduced levels of IL-1β.[8] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the efficacy and mechanisms of N-acetylcysteine.

1. Protocol for Assessing Antioxidant Activity: Glutathione Replenishment Assay

-

Objective: To determine the ability of NAC to replenish intracellular glutathione (GSH) levels in cultured cells under oxidative stress.

-

Cell Culture: Human bronchial epithelial cells (or other relevant cell lines) are cultured in appropriate media until they reach 80-90% confluency.

-

Induction of Oxidative Stress: Cells are treated with a GSH-depleting agent, such as buthionine sulfoximine (BSO), for a specified period to reduce baseline GSH levels.

-

NAC Treatment: Following GSH depletion, cells are incubated with varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM) for different time points (e.g., 2, 4, 8, 12 hours). A control group receives no NAC.

-

GSH Measurement: Intracellular GSH levels are measured using a commercially available GSH assay kit, which is typically based on the reaction of GSH with a chromogenic substrate (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB). The absorbance is read using a spectrophotometer, and GSH concentrations are calculated based on a standard curve.

-

Data Analysis: The increase in GSH levels in NAC-treated cells compared to the control group is analyzed to determine the efficacy of NAC in replenishing intracellular GSH.

2. Protocol for a Randomized Controlled Trial (RCT) of NAC in COPD

-

Objective: To evaluate the efficacy and safety of high-dose NAC in preventing exacerbations in patients with moderate-to-severe COPD.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients aged 40-80 years with a diagnosis of moderate-to-severe COPD according to GOLD guidelines, a history of at least two exacerbations in the previous two years, and who are current or former smokers.

-

Intervention: Patients are randomized to receive either high-dose NAC (e.g., 600 mg twice daily) or a matching placebo for a period of one year.

-

Primary Outcome: The primary endpoint is the rate of COPD exacerbations per patient per year. An exacerbation is defined as a sustained worsening of the patient's condition from the stable state, which is acute in onset and necessitates a change in regular medication.

-

Secondary Outcomes: Secondary endpoints include the time to the first exacerbation, changes in lung function (FEV1), quality of life (assessed by questionnaires like the St. George's Respiratory Questionnaire), and changes in inflammatory biomarkers (e.g., CRP, IL-8) in sputum and blood.

-

Statistical Analysis: The number of exacerbations between the two groups is compared using a Poisson regression model. Time to the first exacerbation is analyzed using a Cox proportional hazards model. Changes in continuous secondary outcomes are analyzed using mixed-model repeated measures.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental designs related to N-acetylcysteine.

Caption: NAC provides L-cysteine, the essential precursor for glutathione synthesis, enhancing cellular antioxidant capacity.

Caption: NAC inhibits the activation of NF-κB, a key regulator of pro-inflammatory gene expression.

Caption: A typical workflow for a randomized controlled trial evaluating the efficacy of NAC in COPD patients.

References

- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. cymbiotika.com [cymbiotika.com]

- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine in the treatment of psychiatric disorders: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-acetylcysteine in psychiatry: current therapeutic evidence and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 13. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. N-acetylcysteine in COPD: why, how, and when? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Dose N--Acetylcysteine in Patients with COPD [medscape.com]

- 17. High-dose N-acetylcysteine in patients with exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Discovery, Isolation, and Characterization of a Novel Antioxidant Compound (Antioxidant Agent-2)

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies employed in the discovery, isolation, and characterization of a novel, hypothetical antioxidant compound, herein designated as "Antioxidant Agent-2." The document details a systematic workflow, from initial screening of natural extracts to the purification of the active molecule and subsequent evaluation of its antioxidant efficacy and potential mechanism of action. All quantitative data are summarized in tabular format for clarity, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the scientific process.

Discovery and Screening

The discovery of a novel antioxidant agent typically begins with the screening of a diverse library of natural product extracts or synthetic compounds. In the case of this compound, a bioassay-guided approach was utilized, starting with a crude extract from the leaves of Lamiaceae taxa, a plant family known for its rich phenolic content and antioxidant properties.

Initial Screening of Crude Extracts

Crude extracts were prepared using various solvents of increasing polarity (hexane, ethyl acetate, and methanol) to ensure the extraction of a wide range of phytochemicals. These extracts were then subjected to preliminary in vitro antioxidant assays to identify the most promising candidate for further investigation.

Table 1: In Vitro Antioxidant Activity of Crude Extracts

| Extract | DPPH Radical Scavenging (IC50 in µg/mL) | ABTS Radical Scavenging (IC50 in µg/mL) | Total Phenolic Content (mg GAE/g extract) |

| Hexane | > 500 | > 500 | 15.2 ± 1.8 |

| Ethyl Acetate | 85.3 ± 4.2 | 65.7 ± 3.1 | 120.5 ± 8.9 |

| Methanol | 22.1 ± 1.5 | 18.9 ± 1.2 | 350.4 ± 15.2 |

| Ascorbic Acid | 5.8 ± 0.3 | 4.2 ± 0.2 | N/A |

Data are presented as mean ± standard deviation (n=3). GAE = Gallic Acid Equivalents.

The methanolic extract demonstrated the highest antioxidant activity and was therefore selected for further fractionation and isolation of the active compound(s).

Bioassay-Guided Fractionation

The crude methanolic extract was subjected to liquid-liquid partitioning and column chromatography to separate its components based on polarity. Each fraction was tested for its antioxidant capacity to guide the isolation process towards the most active constituent.

Caption: Workflow for the discovery and isolation of this compound.

Isolation and Purification

The most active fraction from the initial chromatographic separation was further purified using preparative High-Performance Liquid Chromatography (HPLC). This process yielded a single pure compound, designated as this compound.

Table 2: Purification Summary for this compound

| Purification Step | Total Weight (mg) | Yield (%) | Purity (%) by HPLC | DPPH IC50 (µM) |

| Crude Methanol Extract | 10,000 | 100 | - | - |

| Ethyl Acetate Fraction | 2,500 | 25 | - | 35.6 |

| Column Chromatography (F3) | 350 | 3.5 | 78 | 12.4 |

| Preparative HPLC | 45 | 0.45 | >99 | 2.1 |

Structural Elucidation

The chemical structure of this compound was determined using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For the purpose of this guide, we will assume a hypothetical flavonoid-like structure, a class of compounds well-known for their antioxidant properties.

In Vitro Efficacy and Mechanism of Action

Antioxidant and Radical Scavenging Activity

The purified this compound was evaluated in a panel of in vitro antioxidant assays to characterize its efficacy.

Table 3: In Vitro Antioxidant Profile of this compound

| Assay | This compound (IC50 in µM) | Trolox (IC50 in µM) |

| DPPH Radical Scavenging | 2.1 ± 0.2 | 8.5 ± 0.5 |

| ABTS Radical Scavenging | 1.5 ± 0.1 | 6.2 ± 0.4 |

| Hydroxyl Radical Scavenging | 10.8 ± 0.9 | 25.4 ± 2.1 |

| Superoxide Anion Scavenging | 15.2 ± 1.3 | 30.1 ± 2.5 |

| Ferric Reducing Antioxidant Power (FRAP) | 1850 ± 90 (µM Fe(II)/mM) | 2500 ± 120 (µM Fe(II)/mM) |

Data are presented as mean ± standard deviation (n=3).

Cellular Antioxidant Activity and Cytoprotection

The ability of this compound to protect cells from oxidative stress was assessed using a cellular antioxidant activity (CAA) assay and a cell viability assay in the presence of an oxidative insult (H₂O₂).

Table 4: Cellular Antioxidant and Cytoprotective Effects of this compound

| Assay | Endpoint | Result |

| Cellular Antioxidant Activity (CAA) | EC50 (µM) | 5.8 ± 0.6 |

| H₂O₂-induced Cytotoxicity (MTT Assay) | % Cell Viability at 10 µM | 85.2 ± 5.1 |

Proposed Mechanism of Action: Nrf2 Signaling Pathway

Many antioxidant compounds exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. It is hypothesized that this compound may act as an activator of this pathway.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound (or standard) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Preparative HPLC for Isolation of this compound

-

System: Preparative HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of methanol in water (both containing 0.1% formic acid).

-

0-5 min: 30% Methanol

-

5-40 min: 30% to 90% Methanol

-

40-45 min: 90% Methanol

-

45-50 min: 90% to 30% Methanol

-

-

Flow Rate: 15 mL/min.

-

Detection: 254 nm and 280 nm.

-

Injection Volume: 500 µL of the concentrated active fraction.

-

Fraction Collection: Collect peaks based on UV absorbance and subsequently test for antioxidant activity.

Cell Viability (MTT) Assay

-

Seed cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce oxidative stress by adding a final concentration of 500 µM H₂O₂ to the wells (except for the control group).

-

Incubate for a further 24 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

The systematic approach outlined in this guide, combining bioassay-guided fractionation with modern analytical techniques, has led to the successful isolation and characterization of a potent novel antioxidant, "this compound." The in vitro and cellular data suggest that this compound warrants further investigation as a potential therapeutic agent for conditions associated with oxidative stress. Future studies should focus on its in vivo efficacy, safety profile, and a more detailed elucidation of its molecular mechanisms of action.

A Technical Guide to the In Vitro Antioxidant Capacity of Quercetin (as "Antioxidant agent-2")

Audience: Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of the in vitro antioxidant capacity of the flavonoid Quercetin, a representative compound for "Antioxidant agent-2". It includes a summary of quantitative data from established antioxidant assays, detailed experimental protocols for reproducing these evaluations, and visualizations of relevant biochemical pathways and workflows.

Data Presentation: Quantitative Antioxidant Capacity

The antioxidant capacity of Quercetin has been extensively evaluated using various assays. The results are commonly expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays or as equivalents of a standard antioxidant (e.g., Trolox, Fe²⁺) for total antioxidant capacity assays. The following tables summarize representative quantitative data from the scientific literature.

Table 1: Radical Scavenging Activity of Quercetin

| Assay | Metric | Result | Reference(s) |

| DPPH | IC50 | 4.60 ± 0.3 µM | [1] |

| DPPH | IC50 | 19.17 µg/mL | |

| ABTS | IC50 | 1.8 µM | [2] |

| ABTS | IC50 | 48.0 ± 4.4 µM | [1] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as reagent concentrations and incubation times.[3]

Table 2: Reductive and Total Antioxidant Capacity of Quercetin

| Assay | Metric | Result Example | Reference(s) |

| FRAP | Ferric Reducing Power | Increases with concentration | [4] |

| ORAC | Total Antioxidant Capacity | Concentration-dependent protection of fluorescein | [5][6] |

Experimental Protocols & Visualizations

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are the principles and step-by-step protocols for four common in vitro assays, accompanied by workflow visualizations.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a test compound.

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.

-

Reagents & Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Quercetin stock solution and serial dilutions (in methanol or DMSO)

-

Methanol

-

Ascorbic acid or Trolox (for standard)

-

96-well microplate

-

Microplate spectrophotometer

-

-

Protocol:

-

Prepare a 0.1 mM DPPH working solution in methanol.

-

Add 50 µL of various concentrations of Quercetin solution to the wells of a 96-well plate.

-

Add 150 µL of the DPPH working solution to each well.

-

A control well should contain 50 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Plot the % inhibition against the concentration of Quercetin to determine the IC50 value.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: In this assay, ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. This blue-green radical is then reduced by antioxidants, causing a decolorization that is measured by the decrease in absorbance at approximately 734 nm.[1]

-

Reagents & Equipment:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Phosphate buffer or ethanol

-

Quercetin stock solution and serial dilutions

-

96-well microplate

-

Microplate spectrophotometer

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.[1]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

-

Add 20 µL of various concentrations of Quercetin to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes.[4]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

-

Caption: Mechanism of radical scavenging by an antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺-TPTZ) form at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[4][7]

-

Reagents & Equipment:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

FeCl₃·6H₂O solution (20 mM in water)

-

FRAP working reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

Quercetin stock solution and dilutions

-

96-well microplate and microplate reader

-

-

Protocol:

-

Prepare the FRAP working reagent and warm it to 37°C.

-

Add 20 µL of Quercetin dilutions, standards, or blank (solvent) to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using the FeSO₄ standards.

-

Calculate the FRAP value of the samples from the standard curve and express the results as µmol Fe²⁺ equivalents per gram or mole of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Principle: The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the net area under the fluorescence decay curve (AUC).[9][10]

-

Reagents & Equipment:

-

Fluorescein sodium salt solution (fluorescent probe)

-

AAPH solution (radical generator), prepared fresh

-

Trolox (for standard curve)

-

Phosphate buffer (75 mM, pH 7.4)

-

Quercetin stock solution and dilutions

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

-

-

Protocol:

-

Add 25 µL of Quercetin dilutions, Trolox standards, or blank (buffer) to the wells of a black 96-well plate.

-

Add 150 µL of the fluorescein working solution to each well.

-

Mix and pre-incubate the plate at 37°C for 15-30 minutes in the plate reader.[5][6]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).

-

Calculate the net AUC for each sample by subtracting the AUC of the blank.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the samples from the standard curve and express the results as µmol Trolox Equivalents (TE) per gram or mole.

-

Molecular Mechanism of Action: Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, Quercetin exerts its antioxidant effects by modulating intracellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of numerous protective antioxidant enzymes.[11][12]

Caption: Quercetin-mediated activation of the Nrf2-ARE pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13] Quercetin can induce a conformational change in Keap1, leading to the release of Nrf2.[14] The freed Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of target genes. This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby enhancing the cell's endogenous antioxidant defenses.[11][15]

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. use-of-standardized-units-for-a-correct-interpretation-of-ic50-values-obtained-from-the-inhibition-of-the-dpph-radical-by-natural-antioxidants - Ask this paper | Bohrium [bohrium.com]

- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arabjchem.org [arabjchem.org]

- 6. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zen-bio.com [zen-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 15. Quercetin ameliorates learning and memory via the Nrf2-ARE signaling pathway in d-galactose-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy of N-acetylcysteine in Modulating Oxidative Stress Biomarkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxidative Stress and Antioxidant Intervention

Oxidative stress represents a cellular imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. This imbalance leads to molecular damage to lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous chronic and degenerative diseases. Antioxidant agents are compounds that can prevent or slow this damage. This technical guide provides an in-depth analysis of the effects of N-acetylcysteine (NAC), a potent antioxidant agent, on key biomarkers of oxidative stress. NAC's efficacy is primarily attributed to its role as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant, and its ability to directly scavenge free radicals.[1][2][3] This document will detail the mechanisms of action, present quantitative data from various studies, outline experimental protocols for biomarker assessment, and visualize key pathways and workflows.

N-acetylcysteine (NAC): Mechanism of Action

N-acetylcysteine exerts its antioxidant effects through several interconnected mechanisms.[1] Its primary and most well-documented role is as a precursor to the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[2] By increasing intracellular cysteine levels, NAC effectively replenishes and boosts the cellular GSH pool.[2] GSH is a pivotal molecule in the cellular antioxidant defense system, directly neutralizing ROS and acting as a cofactor for antioxidant enzymes like Glutathione Peroxidase (GPx).[2][3]

Additionally, the free sulfhydryl group (-SH) in NAC's structure allows it to directly scavenge and neutralize various reactive oxygen species, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[3] NAC also exhibits anti-inflammatory properties, in part by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[4][5]

Figure 1: Mechanism of action of N-acetylcysteine (NAC).

Quantitative Effects of NAC on Oxidative Stress Biomarkers

The impact of NAC supplementation has been quantified across numerous preclinical and clinical studies. The following tables summarize the observed effects on primary biomarkers of lipid peroxidation and the activity of key antioxidant enzymes.

Malondialdehyde (MDA)

MDA is a major product of lipid peroxidation and a widely used indicator of oxidative damage. A meta-analysis of 28 studies demonstrated that NAC supplementation significantly decreases MDA levels.[6][7]

| Study Type | Population/Model | NAC Dosage | Duration | Outcome on MDA Levels | Reference |

| Meta-Analysis | Various Clinical Trials | Varied | Varied | Significant Decrease (SMD = -1.44 μmol/L; 95% CI: -2.05, -0.84) | [6][7] |

| Clinical Trial | Multiple Sclerosis Patients | 1200 mg/day | 8 weeks | Significant Decrease vs. Placebo | [8] |

| Preclinical Study | Rats with Neuropathic Pain | 150 mg/kg/day | 1 day | Prevented Increase in Lipid Hydroperoxides | [9] |

| Clinical Trial | Volleyball Athletes | 1200 mg/day | 9 days | No Significant Change in TBARS (MDA equivalent) | [10] |

Antioxidant Enzyme Activity

NAC supplementation has been shown to modulate the activity of endogenous antioxidant enzymes, although the effects can vary depending on the study population and design.

| Biomarker | Population/Model | NAC Dosage | Duration | Outcome on Enzyme Activity | Reference |

| Glutathione (GSH) | Sickle Cell Disease Patients | 1200 mg/day | 6 weeks | Significant Increase in erythrocyte GSH | [8] |

| Glutathione (GSH) | Multiple Sclerosis Patients | 1200 mg/day | 8 weeks | No Significant Change in erythrocyte GSH | [8] |

| Total Antioxidant Capacity (TAC) | Rats with Neuropathic Pain | 150 mg/kg/day | 7 days | No Significant Change | [9] |

Experimental Protocols for Biomarker Assessment

Accurate quantification of oxidative stress biomarkers is critical for evaluating the efficacy of antioxidant agents. The following sections detail standard methodologies for the key biomarkers discussed.

Figure 2: General experimental workflow for antioxidant studies.

Malondialdehyde (MDA) Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring MDA, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[11][12][13]

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at 10,000-12,000 x g for 15 minutes at 4°C to collect the supernatant.[12]

-

For plasma or serum, proteins are often precipitated using an acid like trichloroacetic acid (TCA) or phosphoric acid.[11]

-

-

Reaction:

-

Measurement:

-

After incubation, cool the samples on ice and centrifuge to pellet any precipitate.[13]

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.[11][12]

-

Quantify the MDA concentration by comparing the absorbance to a standard curve generated with an MDA standard, such as 1,1,3,3-tetramethoxypropane.[11]

-

Superoxide Dismutase (SOD) Activity Assay

SOD activity is typically measured using an indirect inhibition assay. The method relies on a system that generates superoxide radicals, and SOD in the sample inhibits the reaction.[14][15]

-

Principle:

-

A superoxide radical-generating system (e.g., xanthine/xanthine oxidase) is used.[15]

-

The superoxide radicals reduce a detector dye (e.g., WST-1 or nitroblue tetrazolium) to produce a colored formazan product.[15]

-

SOD present in the sample competes for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

-

-

Procedure (Microplate Format):

-

Add samples, standards, and blanks to the wells of a 96-well plate.[14]

-

Add a working solution containing the detector dye (WST-1) and the enzyme (xanthine oxidase).[14]

-

Initiate the reaction by adding the substrate (xanthine).[15]

-

Incubate the plate at 37°C for approximately 20-30 minutes.[14][15]

-

Read the absorbance at 450 nm.

-

Calculate the percent inhibition for each sample and determine the SOD activity from a standard curve. One unit of SOD is often defined as the amount of enzyme that causes 50% inhibition of the detection reagent.[15]

-

Catalase (CAT) Activity Assay

Catalase activity is measured by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂).[16][17][18]

-

Principle:

-

The assay measures the breakdown of a known concentration of H₂O₂ by the catalase in the sample.[18]

-

The rate of H₂O₂ disappearance can be monitored directly by the decrease in absorbance at 240 nm.[17]

-

Alternatively, a colorimetric method can be used where the remaining H₂O₂ reacts with a chromogen to produce a colored product.[16][17]

-

-

Procedure (Colorimetric Microplate Method):

-

Add samples to the wells of a 96-well plate.

-

Add a known concentration of H₂O₂ to initiate the reaction. Incubate for a defined period (e.g., 1-5 minutes) at room temperature or 37°C.[17][19]

-

Stop the enzymatic reaction by adding a quencher, such as sodium azide.[19]

-

Add a chromogenic working solution, which often contains a peroxidase and a colorimetric probe that reacts with the remaining H₂O₂.[19]

-

Incubate for 10-15 minutes to allow for color development.[19]

-

Measure the absorbance at a specified wavelength (e.g., 490-520 nm).[17][19] The absorbance is inversely proportional to the catalase activity in the sample.

-

Glutathione Peroxidase (GPx) Activity Assay

GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR).[20][21][22]

-

Principle:

-

GPx in the sample catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or H₂O₂) using GSH as a reducing substrate, which produces oxidized glutathione (GSSG).[22]

-

In a coupled reaction, an excess of exogenous glutathione reductase (GR) regenerates GSH from GSSG, a process that consumes NADPH.[22]

-